6,6/'-[[(1R,3R)-1,3-DIMETHYL-1,3-PROPANEDIYL]BIS(OXY)]BIS[4,8-BIS(T-BUTYL)-2,10-DIMETHOXY-BIBENZO[D, 6,6/'-[[(1R,3R)-1,3-DIMETHYL-1,3-PROPANEDIYL]BIS(OXY)]BIS[4,8-BIS(T-BUTYL)-2,10-DIMETHOXY-BIBENZO[D,
Brand Name: Vulcanchem
CAS No.: 149646-83-3
VCID: VC0127078
InChI: InChI=1S/C49H66O10P2/c1-28(54-60-56-42-34(20-30(50-15)24-38(42)46(3,4)5)35-21-31(51-16)25-39(43(35)57-60)47(6,7)8)19-29(2)55-61-58-44-36(22-32(52-17)26-40(44)48(9,10)11)37-23-33(53-18)27-41(45(37)59-61)49(12,13)14/h20-29H,19H2,1-18H3/t28-,29-/m1/s1
SMILES: CC(CC(C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C
Molecular Formula: C49H66O10P2
Molecular Weight: 877 g/mol

6,6/'-[[(1R,3R)-1,3-DIMETHYL-1,3-PROPANEDIYL]BIS(OXY)]BIS[4,8-BIS(T-BUTYL)-2,10-DIMETHOXY-BIBENZO[D,

CAS No.: 149646-83-3

Main Products

VCID: VC0127078

Molecular Formula: C49H66O10P2

Molecular Weight: 877 g/mol

6,6/'-[[(1R,3R)-1,3-DIMETHYL-1,3-PROPANEDIYL]BIS(OXY)]BIS[4,8-BIS(T-BUTYL)-2,10-DIMETHOXY-BIBENZO[D, - 149646-83-3

CAS No. 149646-83-3
Product Name 6,6/'-[[(1R,3R)-1,3-DIMETHYL-1,3-PROPANEDIYL]BIS(OXY)]BIS[4,8-BIS(T-BUTYL)-2,10-DIMETHOXY-BIBENZO[D,
Molecular Formula C49H66O10P2
Molecular Weight 877 g/mol
IUPAC Name 4,8-ditert-butyl-6-[(2R,4R)-4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yl]oxy-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine
Standard InChI InChI=1S/C49H66O10P2/c1-28(54-60-56-42-34(20-30(50-15)24-38(42)46(3,4)5)35-21-31(51-16)25-39(43(35)57-60)47(6,7)8)19-29(2)55-61-58-44-36(22-32(52-17)26-40(44)48(9,10)11)37-23-33(53-18)27-41(45(37)59-61)49(12,13)14/h20-29H,19H2,1-18H3/t28-,29-/m1/s1
Standard InChIKey XMUZNZWRMNWOHX-FQLXRVMXSA-N
Isomeric SMILES C[C@H](C[C@@H](C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C
SMILES CC(CC(C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C
Canonical SMILES CC(CC(C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C
PubChem Compound 11029302
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator